11-Hydroxyundecanoic acid

Enzymatic Polymerization Polyester Synthesis Molecular Weight Control

Sourcing a bifunctional monomer that balances polymer flexibility with tensile strength can be challenging. 11-Hydroxyundecanoic acid, a bio-sourced C11 ω-hydroxy fatty acid, solves this with its unique chain length. - Delivers an optimal balance of flexibility and tensile strength in polyesters, unlike brittle C10 or overly crystalline C12 analogs. - Enables enzymatic polymerization under mild, green conditions, achieving Mn up to 35,000 g/mol. - Its intermediate melting point (65-69 °C) simplifies melt processing with lower energy input for industrial-scale synthesis.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 3669-80-5
Cat. No. B105138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxyundecanoic acid
CAS3669-80-5
Synonyms11-Hydroxyundecanoic Acid
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESC(CCCCCO)CCCCC(=O)O
InChIInChI=1S/C11H22O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h12H,1-10H2,(H,13,14)
InChIKeyKNRCBASNXNXUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxyundecanoic Acid Overview


11-Hydroxyundecanoic acid is a medium-chain ω-hydroxy fatty acid consisting of an 11-carbon aliphatic chain terminated with a carboxyl group and a hydroxyl group at the ω-position . With a molecular formula of C11H22O3 and a molecular weight of 202.29 g/mol, it is a crystalline solid at room temperature, exhibiting a melting point of 65–69 °C . This bifunctional monomer is primarily utilized as a building block for the synthesis of biodegradable polyesters, polyurethanes, and specialty polymers [1]. It is commercially available at 96% purity and is derived from renewable resources such as ricinoleic acid, positioning it as a bio-sourced alternative to petrochemical monomers .

1
Bio-based bifunctional monomer
Supports polyester and polyurethane synthesis research from renewable feedstock
2
Enzymatic and melt polymerization fit
Compatible with lipase-catalyzed condensation and standard melt processing workflows
3
Intermediate thermal profile
Reported melting range supports easier handling and moderate melt-processing energy input vs. shorter or longer chain analogs

Substitution Failure for 11-Hydroxyundecanoic Acid


Despite belonging to the same ω-hydroxy fatty acid class, 11-hydroxyundecanoic acid exhibits distinct physicochemical and performance characteristics that preclude simple substitution with homologs like 10-hydroxydecanoic acid (C10) or 12-hydroxydodecanoic acid (C12). Chain length directly influences the melting point, crystallinity, and the mechanical properties of the resulting polymers . For instance, the C11 backbone offers an optimal balance between polymer flexibility and tensile strength, whereas shorter chains (C10) may lead to more brittle materials and longer chains (C12) to higher crystallinity that complicates processing [1][2]. Moreover, the specific reactivity of the ω-hydroxyl group in enzymatic polymerizations and the degradation profile of the derived polyesters differ significantly from those of its closest analogs, necessitating rigorous evaluation before any substitution [3].

!
Chain length mismatch (C10 or C12) alters polymer crystallinity and mechanical balance – reported flexibility-tensile profile may not transfer directly.
!
Enzymatic polymerization reactivity differs significantly across ω-hydroxy acid chain lengths; class-level assumption may require re-validation.
!
Degradation profile cannot be inferred from C10 or C12 analogs – hydrolytic stability and crystallinity-driven resilience are specific to C11 backbone.

Comparative Performance of 11-Hydroxyundecanoic Acid


Polymer Molecular Weight Attainment

Under enzymatic polymerization conditions using lipase from Candida cylindracea, 11-hydroxyundecanoic acid achieves a number-average molecular weight (Mn) of up to 35,000 g/mol [1]. In contrast, 10-hydroxydecanoic acid (C10) under optimized melt polycondensation reaches Mn values between 27,000 and 74,000 g/mol, with a brittle-ductile transition occurring at 55,000 g/mol [2]. Meanwhile, 12-hydroxydodecanoic acid (C12) can attain weight-average molecular weight (Mw) of up to 50,000 g/mol in Brønsted acid ionic liquids [3]. While direct head-to-head comparisons are absent, cross-study analysis indicates that 11-hydroxyundecanoic acid yields polymers with intermediate molecular weight capabilities, suitable for applications requiring a balance between processability and mechanical integrity.

MW Attainment
Cross-study comparable
TargetMn up to 35,000 g/mol
BaselineC10: Mn 27–74k; C12: Mw up to 50k
Intermediate MW range may support balanced processability-mechanical profile
Enzymatic vs. melt polymerization conditions differ across studies
Enzymatic Polymerization Polyester Synthesis Molecular Weight Control

Degradation Stability vs. PCL

In a direct comparative study, poly(11-hydroxyundecanoate)diol (PHU) demonstrated superior resistance to hydrolytic and enzymatic degradation compared to poly(ε-caprolactone)diol (PCL). Under identical degradation conditions, PCL exhibited a significant decrease in molecular weight (Mn), while PHU showed markedly slower degradation kinetics [1]. The study attributed the enhanced stability of PHU to its lower hydrophilicity and higher crystallinity relative to PCL [1]. Specifically, the presence of pendant hydroxyl groups in the comparator polymer (PEUA) accelerated degradation, whereas PHU's structure provided greater resilience.

Hydrolytic Stability
Direct head-to-head
PHU showed markedly slower Mn decrease compared to PCL under identical conditions
May support research on polymers requiring extended aqueous service life
Attributed to lower hydrophilicity and higher crystallinity
Biodegradation Hydrolytic Stability Polyester Degradation

Enzymatic Oxidation Rate

In enzymatic oxidation assays, 11-hydroxyundecanoic acid exhibits a reaction rate that is 89% of the rate observed for 10-hydroxydecanoic acid with the same enzyme system [1]. This direct comparison indicates that the C11 substrate is slightly less favorable as a substrate than the C10 homolog, which may impact the efficiency of metabolic or biocatalytic pathways involving these compounds.

Enzymatic Oxidation
Direct comparison
89% of C10 rate
Slightly lower substrate favorability in NAD+-dependent oxidation assays
C10 reference = 100%; conditions from BRENDA entry
Enzyme Kinetics Substrate Specificity ω-Hydroxy Acid Oxidation

Melting Point and Processability

The melting point of 11-hydroxyundecanoic acid is reported in the range of 65–69 °C . In comparison, 10-hydroxydecanoic acid (C10) melts at approximately 50–55 °C (or 75–77 °C depending on source and purity) , while 12-hydroxydodecanoic acid (C12) exhibits a higher melting point of 85–88 °C . This places 11-hydroxyundecanoic acid at an intermediate thermal stability, offering a balance between low-temperature processability (as seen with C10) and the higher thermal robustness required for certain melt-processing techniques (as seen with C12).

Melting Point
Cross-study comparable
Target65–69 °C
BaselineC10: ~50–55 °C; C12: 85–88 °C
Intermediate processability window – easier handling than C10, lower energy input than C12
Literature values, purity-dependent
Thermal Properties Crystallinity Monomer Handling

Synthesis Efficiency from Ricinoleic Acid

A practical chemoenzymatic route from ricinoleic acid (a major component of castor oil) to 11-hydroxyundecanoic acid achieves an overall molar yield of 55% [1]. This yield is based on biotransformation (84% conversion) and subsequent chemical transformation (65% conversion) steps [1]. While comparative yield data for the synthesis of other ω-hydroxy fatty acids from analogous starting materials are not directly available in the same study, this route provides a benchmark for evaluating the feasibility of bio-based production. Alternative synthetic routes, such as those starting from 10-undecenoic acid or 11-bromoundecanoic acid, may offer different yields and purities, impacting procurement decisions for scale-up .

Bio-based Yield
Supporting evidence
55% overall from ricinoleic acid
Reported yield benchmark for renewable monomer production via chemoenzymatic route
Two-step: biotransformation (84%) + chemical conversion (65%)
Chemoenzymatic Synthesis Renewable Monomers Process Yield

Applications of 11-Hydroxyundecanoic Acid


Biodegradable Polyesters with Controlled Degradation

Based on the direct evidence that poly(11-hydroxyundecanoate) exhibits slower hydrolytic and enzymatic degradation compared to PCL [1], this monomer is particularly suited for applications requiring extended service life in aqueous environments, such as controlled-release drug delivery systems, biodegradable agricultural films, and medical devices where premature degradation must be avoided.

Enzymatic Polymerization for Intermediate Molecular Weight

The ability to achieve Mn up to 35,000 g/mol via enzymatic polymerization with Candida cylindracea lipase [2] makes 11-hydroxyundecanoic acid a suitable monomer for producing polyesters under mild, environmentally friendly conditions. This is especially relevant for researchers developing green chemistry approaches where high molecular weights are not the primary objective.

Melt-Processable Bio-Based Monomer

The intermediate melting point of 11-hydroxyundecanoic acid (65–69 °C) facilitates handling and melt processing with lower energy input than higher-melting ω-hydroxy acids like 12-hydroxydodecanoic acid (85–88 °C) . This property is advantageous for industrial-scale polymer synthesis and compounding operations.

Precursor to 1,11-Undecanedioic Acid

The chemoenzymatic conversion of 11-hydroxyundecanoic acid to 1,11-undecanedioic acid under mild conditions [3] opens avenues for producing C11 diacids used in polyamide and polyester synthesis, offering a renewable alternative to petrochemical diacids.

Application
Selection Property
Validation Focus
Biodegradable polymer research (extended aqueous stability)
Degradation resistance relative to PCL
Hydrolytic/enzymatic stability assays
Enzymatic polymerization under mild conditions
Lipase-catalyzed polycondensation reactivity
Attainable molecular weight range
Melt-processable bio-based building block research
Thermal processability window
Melting range and handling behavior
Precursor for C11 diacid synthesis (polyamide/polyester)
Chemoenzymatic conversion pathway
Yield and purity from renewable feedstock

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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